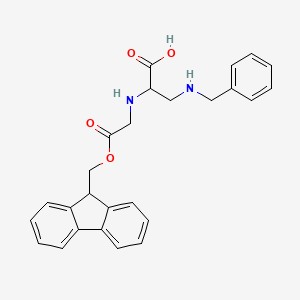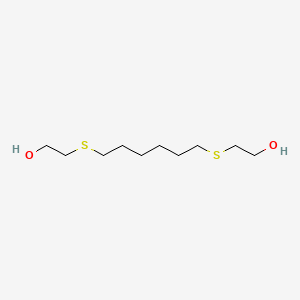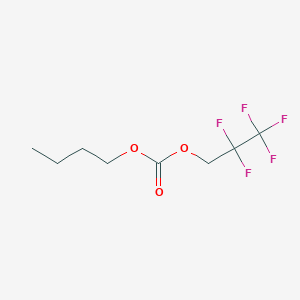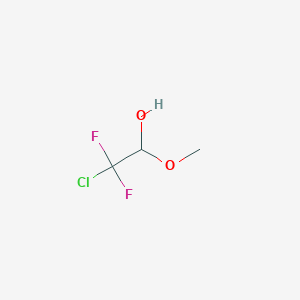![molecular formula C13H12BrNO B12086212 2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol CAS No. 1424386-20-8](/img/structure/B12086212.png)
2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound features an amino group, a bromine atom, and a methyl group attached to the biphenyl structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol typically involves multiple steps, including electrophilic aromatic substitution and cross-coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex biphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial for sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Dehalogenated biphenyl compounds.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2’-Amino-4’-methyl-[1,1’-biphenyl]-2-ol: Lacks the bromine atom, leading to different reactivity and applications.
2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and provides distinct biological activities compared to its analogs .
Properties
CAS No. |
1424386-20-8 |
|---|---|
Molecular Formula |
C13H12BrNO |
Molecular Weight |
278.14 g/mol |
IUPAC Name |
2-(2-amino-3-bromo-4-methylphenyl)phenol |
InChI |
InChI=1S/C13H12BrNO/c1-8-6-7-10(13(15)12(8)14)9-4-2-3-5-11(9)16/h2-7,16H,15H2,1H3 |
InChI Key |
LUQJUASVHZGFDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-chloro-4-fluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12086158.png)






![2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile](/img/structure/B12086204.png)
![2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12086209.png)

